molecular formula C7H16N2O3S B13319521 1-(Morpholine-4-sulfonyl)propan-2-amine

1-(Morpholine-4-sulfonyl)propan-2-amine

Cat. No.: B13319521
M. Wt: 208.28 g/mol
InChI Key: CQGHTCNDFSVHIR-UHFFFAOYSA-N
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Description

1-(Morpholine-4-sulfonyl)propan-2-amine is an organic compound with the molecular formula C₇H₁₆N₂O₃S. This compound features a morpholine ring, a sulfonyl group, and an amine group, making it a versatile molecule in various chemical and biological applications. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholine-4-sulfonyl)propan-2-amine typically involves the reaction of morpholine with sulfonyl chloride, followed by the introduction of a propan-2-amine group. One common method includes:

    Step 1: Reacting morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride.

    Step 2: Reacting the resulting morpholine-4-sulfonyl chloride with propan-2-amine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholine-4-sulfonyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The amine group can be reduced to form different derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation products include sulfonic acids.
  • Reduction products include secondary amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(Morpholine-4-sulfonyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(Morpholine-4-sulfonyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the sulfonyl and propan-2-amine groups.

    Piperidine: Another heterocyclic amine with similar applications but different chemical properties.

    Pyrrolidine: A five-membered ring analog with distinct reactivity.

Uniqueness: 1-(Morpholine-4-sulfonyl)propan-2-amine is unique due to the presence of both the sulfonyl and amine groups, which confer specific reactivity and interaction capabilities. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H16N2O3S

Molecular Weight

208.28 g/mol

IUPAC Name

1-morpholin-4-ylsulfonylpropan-2-amine

InChI

InChI=1S/C7H16N2O3S/c1-7(8)6-13(10,11)9-2-4-12-5-3-9/h7H,2-6,8H2,1H3

InChI Key

CQGHTCNDFSVHIR-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N1CCOCC1)N

Origin of Product

United States

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